Lipophilicity (LogP) Comparison: 2-Fluoro vs. 4-Fluoro vs. Non-Fluorinated Analogs
The ortho-fluoro substitution in N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide yields a calculated logP of 4.17, which is identical to its para-fluoro isomer (CAS 33489-71-3, logP = 4.17) but notably higher than the non-fluorinated analog N-phenyl-3-(trifluoromethyl)benzamide (CAS 106376-18-5, logP = 4.03) [1]. While the 2-fluoro and 4-fluoro isomers share the same logP, the ortho-fluoro substitution is expected to impart a lower pKa and altered hydrogen-bonding capacity due to intramolecular interactions with the amide N-H, a feature not present in the para isomer [2]. This can influence solubility and permeability in biological systems beyond what is captured by logP alone.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.17 (calculated) |
| Comparator Or Baseline | 4-Fluoro isomer (CAS 33489-71-3): 4.17; Non-fluorinated analog (CAS 106376-18-5): 4.03 |
| Quantified Difference | ΔlogP = 0 vs. 4-fluoro isomer; ΔlogP = +0.14 vs. non-fluorinated analog |
| Conditions | Calculated values from chemical structure databases |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and off-target binding; the ortho-fluoro group provides a distinct electronic environment that may affect solubility and metabolic stability differently than the para isomer despite identical logP.
- [1] ChemSrc. (2018). 199461-55-7 CAS No.:199461-55-7. Retrieved from https://m.chemsrc.com View Source
- [2] NIST Chemistry WebBook. (n.d.). Benzamide, N-(2-fluorophenyl)-3-trifluoromethyl-. Retrieved from https://webbook.nist.gov View Source
